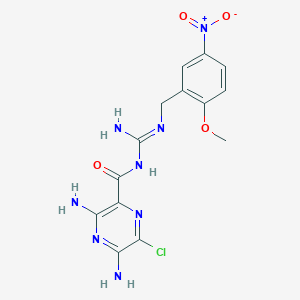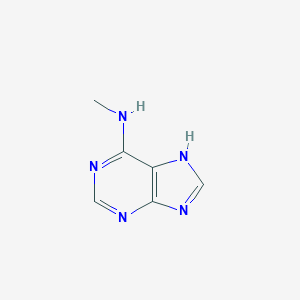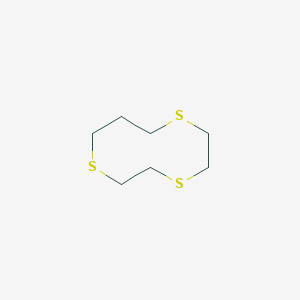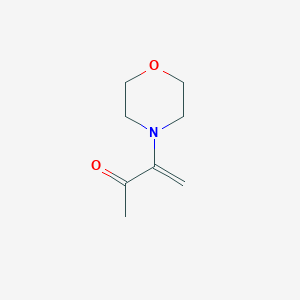
3-Morpholin-4-ylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Morpholin-4-ylbut-3-en-2-one, also known as MBBO, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MBBO is a cyclic enamine that is commonly used as a building block in organic synthesis.
Applications De Recherche Scientifique
3-Morpholin-4-ylbut-3-en-2-one has been widely used in scientific research due to its versatile applications. One of the most common applications of 3-Morpholin-4-ylbut-3-en-2-one is as a building block in organic synthesis. 3-Morpholin-4-ylbut-3-en-2-one can be used to synthesize a variety of compounds, such as heterocycles, amino acids, and peptides.
3-Morpholin-4-ylbut-3-en-2-one has also been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. 3-Morpholin-4-ylbut-3-en-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis, which is a form of programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of 3-Morpholin-4-ylbut-3-en-2-one is not fully understood. However, it has been proposed that 3-Morpholin-4-ylbut-3-en-2-one may exert its biological activities by inhibiting specific enzymes or signaling pathways. For example, 3-Morpholin-4-ylbut-3-en-2-one has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
3-Morpholin-4-ylbut-3-en-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Morpholin-4-ylbut-3-en-2-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-Morpholin-4-ylbut-3-en-2-one has also been reported to have anti-inflammatory and antioxidant activities. In animal studies, 3-Morpholin-4-ylbut-3-en-2-one has been shown to reduce the severity of colitis and protect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Morpholin-4-ylbut-3-en-2-one in lab experiments is its versatility as a building block in organic synthesis. 3-Morpholin-4-ylbut-3-en-2-one can be used to synthesize a variety of compounds, which makes it a valuable tool for medicinal chemists and organic chemists. Another advantage of 3-Morpholin-4-ylbut-3-en-2-one is its potential as a therapeutic agent for various diseases, including cancer.
However, there are also limitations to using 3-Morpholin-4-ylbut-3-en-2-one in lab experiments. 3-Morpholin-4-ylbut-3-en-2-one is a relatively unstable compound and can decompose under certain conditions, which can affect the reproducibility of experimental results. In addition, 3-Morpholin-4-ylbut-3-en-2-one is a toxic compound and should be handled with care.
Orientations Futures
There are several future directions for the research on 3-Morpholin-4-ylbut-3-en-2-one. One direction is to further investigate the mechanism of action of 3-Morpholin-4-ylbut-3-en-2-one. Understanding the molecular targets of 3-Morpholin-4-ylbut-3-en-2-one can provide insights into its biological activities and facilitate the development of more potent and selective analogs.
Another direction is to explore the potential applications of 3-Morpholin-4-ylbut-3-en-2-one in drug discovery. 3-Morpholin-4-ylbut-3-en-2-one has been shown to have anticancer activity, and further studies can be conducted to identify its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion
In conclusion, 3-Morpholin-4-ylbut-3-en-2-one is a versatile compound that has been the focus of scientific research due to its potential applications in various fields. The synthesis of 3-Morpholin-4-ylbut-3-en-2-one involves the reaction of morpholine with 3-buten-2-one in the presence of a catalytic amount of a base. 3-Morpholin-4-ylbut-3-en-2-one has been widely used as a building block in organic synthesis and has potential applications in medicinal chemistry. 3-Morpholin-4-ylbut-3-en-2-one has been shown to have antifungal, antibacterial, and anticancer activities, and further studies can be conducted to explore its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 3-Morpholin-4-ylbut-3-en-2-one involves the reaction of morpholine with 3-buten-2-one in the presence of a catalytic amount of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an enamine intermediate, which is subsequently cyclized to form the final product, 3-Morpholin-4-ylbut-3-en-2-one. The yield of 3-Morpholin-4-ylbut-3-en-2-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
Numéro CAS |
119490-02-7 |
|---|---|
Nom du produit |
3-Morpholin-4-ylbut-3-en-2-one |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
3-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO2/c1-7(8(2)10)9-3-5-11-6-4-9/h1,3-6H2,2H3 |
Clé InChI |
YLPHQVMCQPWBRY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1CCOCC1 |
SMILES canonique |
CC(=O)C(=C)N1CCOCC1 |
Synonymes |
3-Buten-2-one, 3-(4-morpholinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



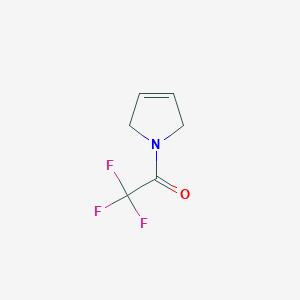
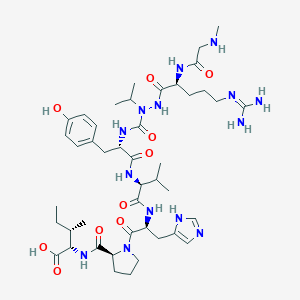

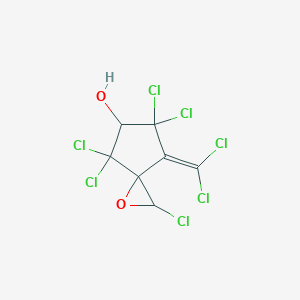

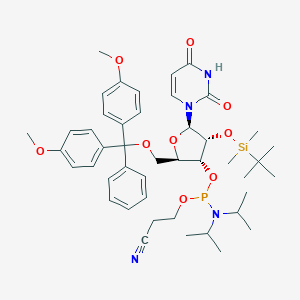
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
